molecular formula C10H13NO3 B12991883 2-Isopropoxy-1-methyl-3-nitrobenzene CAS No. 1208077-37-5

2-Isopropoxy-1-methyl-3-nitrobenzene

Cat. No.: B12991883
CAS No.: 1208077-37-5
M. Wt: 195.21 g/mol
InChI Key: XIOGUIDOKBSFHU-UHFFFAOYSA-N
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Description

2-Isopropoxy-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The compound’s structure includes an isopropoxy group (-OCH(CH3)2) and a methyl group (-CH3) attached to a benzene ring, along with a nitro group in the meta position relative to the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methyl-3-nitrobenzene typically involves the nitration of 2-isopropoxy-1-methylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Isopropoxy-1-methyl-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 2-Isopropoxy-1-carboxy-3-nitrobenzene.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-1-methyl-4-nitrobenzene
  • 2-Isopropoxy-1-methyl-2-nitrobenzene
  • 2-Isopropoxy-1-methyl-5-nitrobenzene

Uniqueness

2-Isopropoxy-1-methyl-3-nitrobenzene is unique due to the specific positioning of the nitro group in the meta position relative to the methyl group. This positioning affects its reactivity and the types of reactions it can undergo compared to its isomers.

Properties

CAS No.

1208077-37-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-methyl-3-nitro-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3

InChI Key

XIOGUIDOKBSFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

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